Pan-HAT Inhibition: Broader Target Coverage than Selective p300/CBP Inhibitors C646 and A-485
PU139 is a pan-HAT inhibitor, whereas C646 and A-485 are selective for p300/CBP. In DELFIA biochemical assays, PU139 inhibits Gcn5 (IC50 8.39 μM), PCAF (9.74 μM), CBP (2.49 μM), and p300 (5.35 μM) [1]. In contrast, C646 is a selective p300 inhibitor with a Ki of 400 nM and an IC50 of 1.6 μM, and it does not inhibit other acetyltransferases [2]. A-485 is a potent and selective p300/CBP inhibitor with IC50 values of 2.6 nM (CBP) and 9.8 nM (p300), but it shows >1000-fold selectivity over other HATs [3]. The broader inhibition profile of PU139 is essential for studies requiring simultaneous blockade of multiple HAT subfamilies (GNAT and p300/CBP).
| Evidence Dimension | HAT inhibition profile (IC50 in biochemical assay) |
|---|---|
| Target Compound Data | Gcn5: 8.39 μM, PCAF: 9.74 μM, CBP: 2.49 μM, p300: 5.35 μM |
| Comparator Or Baseline | C646 (p300 Ki: 400 nM, IC50: 1.6 μM, no inhibition of other HATs); A-485 (CBP IC50: 2.6 nM, p300 IC50: 9.8 nM, >1000-fold selective) |
| Quantified Difference | PU139 inhibits Gcn5, PCAF, CBP, p300; comparators inhibit primarily p300/CBP. |
| Conditions | DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) with histone H3 peptide substrate. |
Why This Matters
Selecting PU139 is critical when experimental objectives demand simultaneous inhibition of both GNAT and p300/CBP family HATs, a phenotype not achievable with selective inhibitors.
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